5-Fluoro-2-(trifluoromethyl)cinnamic acid
Overview
Description
5-Fluoro-2-(trifluoromethyl)cinnamic acid is a compound that is part of a broader class of cinnamic acids, which are known for their diverse applications in the field of organic chemistry and medicinal research. Cinnamic acids and their derivatives have been studied for their potential use in various industries, including pharmaceuticals, due to their structural significance and biological activities .
Synthesis Analysis
The synthesis of compounds related to 5-fluoro-2-(trifluoromethyl)cinnamic acid has been explored through various methods. For instance, the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes has been used to synthesize 5-fluoro-dihydroindolizines, which involves dual C-F bond cleavage in a trifluoromethyl group . Another approach includes the I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, providing a safe and convenient access to various trifluoromethylated alkenes . Additionally, the deoxofluorination of cinnamic acids with sulfur tetrafluoride has been employed to create trifluoromethyl-substituted aromatic compounds .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(trifluoromethyl)cinnamic acid is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a cinnamic acid backbone. The presence of fluorine atoms significantly affects the chemical properties of the molecule, such as its reactivity and stability. For example, the fluorine atoms in the trifluoromethyl group can participate in various chemical reactions, including nucleophilic aromatic substitution .
Chemical Reactions Analysis
The chemical reactivity of fluorinated cinnamic acids is influenced by the presence of fluorine atoms. The fluorine atoms can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to deprotonation. Moreover, the trifluoromethyl group can undergo various transformations, such as decarboxylative trifluoromethylation, which allows for the synthesis of diverse trifluoromethylated alkenes . The reactivity of the fluorine atoms also enables the formation of different ring structures through cyclization reactions, as demonstrated by the synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-(trifluoromethyl)cinnamic acid are influenced by the fluorine atoms in its structure. The electronegativity of fluorine imparts a high degree of polarity to the molecule, which can affect its solubility and interaction with biological systems. The metabolic stability of carbon-fluorine bonds suggests that fluorinated cinnamic acids may have unique pharmacokinetic properties, as seen in the study of fluorinated fatty acids for myocardial imaging . The presence of fluorine can also alter the physicochemical properties of the fatty acid, affecting its uptake by the myocardium .
Scientific Research Applications
Cinnamic acid derivatives have been reported to play a significant role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . The structure of cinnamic acid, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
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Antimicrobial Activity
- Summary : Cinnamic acid derivatives, including 5-Trifluoromethyl-2-formyl phenylboronic acid, have been synthesized and characterized for their antimicrobial activity .
- Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes were carried out .
- Results : The compound showed moderate action against Candida albicans, higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
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Proteomics Research
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Hydrophobic Probe
- Summary : Trans-3,5-Bis (trifluoromethyl)cinnamic acid, a similar compound to 5-Fluoro-2-(trifluoromethyl)cinnamic acid, has been used as a hydrophobic probe .
- Methods : This compound was used to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
- Results : The specific results of this application are not detailed in the source .
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Antifungal Activity
- Summary : 5-Trifluoromethyl-2-formyl phenylboronic acid, a derivative of cinnamic acid, has been synthesized and characterized for its antifungal activity .
- Methods : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes were carried out .
- Results : The compound showed moderate action against Candida albicans. The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
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Building Blocks in Organic Chemistry
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Functionalization of Nanoparticles
Safety And Hazards
properties
IUPAC Name |
(E)-3-[5-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTHHQOWFLXKQU-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420684 | |
Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)cinnamic acid | |
CAS RN |
231291-18-2 | |
Record name | 5-Fluoro-2-(trifluoromethyl)cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 231291-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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